

Paragenesis of Pentlandite in Ultramafic Rocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PENTLANDITE**

Cat. No.: **B1173512**

[Get Quote](#)

Authored for Researchers and Scientists

This guide provides a comprehensive overview of the paragenesis of **pentlandite**, the principal ore mineral of nickel, within ultramafic rock assemblages. It details the magmatic and secondary processes governing its formation, its association with other minerals, and the physicochemical conditions that influence its stability and composition. This document is intended to serve as a technical resource for professionals engaged in geological research, mineral exploration, and materials science.

Introduction to Pentlandite

Pentlandite, with the chemical formula $(\text{Fe},\text{Ni})_9\text{S}_8$, is the most abundant and economically significant nickel sulfide mineral on Earth.^[1] It typically exhibits a near 1:1 ratio of iron to nickel, although this can be influenced by the presence of inclusions of other minerals, such as pyrrhotite.^[1] Cobalt is a common minor constituent.^[1] The mineral is brittle, with a hardness of 3.5–4 on the Mohs scale, and possesses a characteristic yellowish-bronze color and metallic luster.^[1] Crucially, **pentlandite** is non-magnetic, a property that aids in its identification and separation from the often-associated magnetic pyrrhotite.^[1]

The economic importance of **pentlandite** stems from its role as the primary source of mined nickel, a critical component in the production of stainless steel, superalloys, and batteries. Its formation is intrinsically linked to ultramafic and mafic magmas, where it concentrates in economically viable deposits.^[1] Notable occurrences are found in layered intrusions such as

the Bushveld Complex in South Africa and the Sudbury Basin in Canada, as well as in komatiitic lava flows in Western Australia.[\[1\]](#)

Magmatic Paragenesis of Pentlandite

The formation of **pentlandite** is predominantly a magmatic process, initiated by the segregation of an immiscible sulfide liquid from a silicate melt. Nickel, being a chalcophile element, preferentially partitions into this sulfide phase rather than incorporating into silicate minerals like olivine and pyroxene, especially when the magma becomes saturated in sulfur.[\[1\]](#)

The genesis of magmatic **pentlandite** can be understood through two primary pathways: exsolution from a monosulfide solid solution (MSS) and formation via a peritectic reaction.

Formation via Exsolution from Monosulfide Solid Solution (MSS)

The most widely accepted model for **pentlandite** formation involves its exsolution from a high-temperature solid solution.[\[2\]](#)[\[3\]](#) As a sulfide melt, rich in iron, nickel, and copper, cools, it crystallizes to form a monosulfide solid solution (MSS), with a general formula of $(\text{Fe},\text{Ni})_{1-x}\text{S}$.[\[2\]](#) This process typically commences at temperatures above 1000°C.[\[1\]](#)

MSS is stable at high temperatures but becomes unstable as it cools further.[\[1\]](#) Upon cooling to approximately 550°C (this temperature is composition-dependent), the MSS undergoes exsolution, breaking down into an intergrowth of **pentlandite** and pyrrhotite (Fe_{1-x}S).[\[1\]](#) This process is responsible for the intimate association of these two minerals in many nickel sulfide deposits. The texture of the resulting **pentlandite** can vary depending on the cooling rate, from fine "flames" within pyrrhotite grains under rapid cooling to coarser granular aggregates with slower cooling.[\[4\]](#)

Formation via Peritectic Reaction

Recent studies have provided evidence for an alternative, higher-temperature formation mechanism for some **pentlandite** occurrences.[\[2\]](#)[\[3\]](#) This involves a peritectic reaction between the early-formed MSS and the remaining fractionated, Ni-Cu-rich sulfide liquid.[\[2\]](#)[\[3\]](#) This reaction can occur at temperatures around 870°C.[\[4\]](#)

This peritectic **pentlandite** is often observed at the contact between pyrrhotite and chalcopyrite and can be enriched in palladium, an element that is incompatible with MSS.[4] The presence of palladium-rich **pentlandite** provides strong evidence for this formation pathway, as simple exsolution from MSS cannot account for such enrichment.[4]

Hydrothermal and Metamorphic Modification of Pentlandite

Primary magmatic **pentlandite** assemblages can be subsequently altered by hydrothermal fluids and metamorphic processes. These secondary processes can lead to the remobilization of nickel and the formation of new mineral assemblages.

Hydrothermal fluids, particularly at temperatures between 400-500°C, can dissolve and reprecipitate **pentlandite** in veins, often in association with pyrrhotite, calcite, and quartz.[5][6] The stability of hydrothermal **pentlandite** is favored by highly reduced, near-neutral pH fluids. [5] The composition of this hydrothermal **pentlandite** can differ from its magmatic precursor, sometimes exhibiting higher iron and lower cobalt contents.[5]

During metamorphism, particularly under greenschist to amphibolite facies conditions, **pentlandite** can be replaced by other nickel-bearing minerals.[1] In some instances, metamorphism can lead to the development of coarse-grained, "fish scale" **pentlandite** porphyroblasts.[1] Metasomatism associated with metamorphism can introduce elements like arsenic, leading to the formation of nickel arsenides such as nickeline and gersdorffite from the breakdown of pre-existing sulfides.[1] Under certain retrograde metamorphic conditions, **pentlandite** may be altered to millerite (NiS) or heazlewoodite (Ni₃S₂).[7]

Associated Mineralogy

Pentlandite is characteristically found in association with a specific suite of sulfide and oxide minerals in ultramafic rocks. The most common associated minerals are:

- Pyrrhotite (Fe_{1-x}S): Almost invariably found with **pentlandite** due to their common origin from the exsolution of MSS.[8]
- Chalcopyrite (CuFeS₂): Forms from the copper-rich residual sulfide liquid that separates during the crystallization of MSS.[1]

- Chromite (FeCr_2O_4): An early-crystallizing oxide mineral in mafic and ultramafic magmas, often found in layers associated with sulfide mineralization.[\[1\]](#)
- Magnetite (Fe_3O_4): Another common oxide mineral in these settings, sometimes intergrown with the sulfides.[\[9\]](#)
- Cubanite (CuFe_2S_3): Often associated with chalcopyrite in copper-rich portions of the sulfide assemblage.[\[8\]](#)
- Millerite (NiS): Can form as a secondary alteration product of **pentlandite**.[\[1\]](#)

Quantitative Data

Chemical Composition of Pentlandite

The chemical composition of **pentlandite** can vary depending on the geological setting and the specific paragenetic history. The following table summarizes representative electron microprobe analyses of **pentlandite** from various ultramafic localities.

Location	Fe (wt.%)	Ni (wt.%)	Co (wt.%)	S (wt.%)	Formula	Reference
Worthington Mine, Sudbury, Canada	32.74	34.22	1.25	32.4	$(\text{Ni}_{4.60}\text{Fe}_{4.30}\text{Co}_{0.17})_{9.07}\text{S}_8$	[2]
Mt. Colin, Australia	29.3	31.5	8.9	33.6	$(\text{Ni}_{4.16}\text{Fe}_{3.63}\text{Co}_{1.48})_{9.27}\text{S}_8$	[2]
Mt. Dun Area, New Zealand	41.2	18.7	3.9	33.6	$(\text{Fe}_{5.89}\text{Ni}_{2.51}\text{Co}_{0.53})_{8.93}\text{S}_8$	[2]
Kvaløya, Norway	-	-	-	-	$\text{Fe}_{3.52-4.37}\text{Ni}_{4.25-5.47}\text{Co}_{0.29}\text{S}_8$	[1]
Xerolivado Mine, Greece	-	-	-	-	$\text{Ni}_{3.79}\text{Fe}_{2.98}\text{Co}_{2.38}\text{S}_8$	[8]

Partition Coefficients of Metals between Sulfide and Silicate Melts

The partitioning of chalcophile elements between immiscible sulfide and silicate liquids is a fundamental process in the formation of magmatic sulfide deposits. The partition coefficient, D, is defined as the concentration of an element in the sulfide melt divided by its concentration in the silicate melt.

Element	Partition Coefficient (D)	Reference
Ni	2300 - 18000	[5]
Cu	800 - 4600	[5]
Co	80 - 580	[5]
Fe	~1.2	[3]
Zn	~0.5	[3]

These high partition coefficients for nickel and copper explain their significant enrichment in sulfide melts and the subsequent formation of economic ore deposits.

Experimental Protocols

Experimental Protocol for Monosulfide Solid Solution (MSS) Exsolution

Objective: To simulate the exsolution of **pentlandite** from MSS under controlled laboratory conditions.

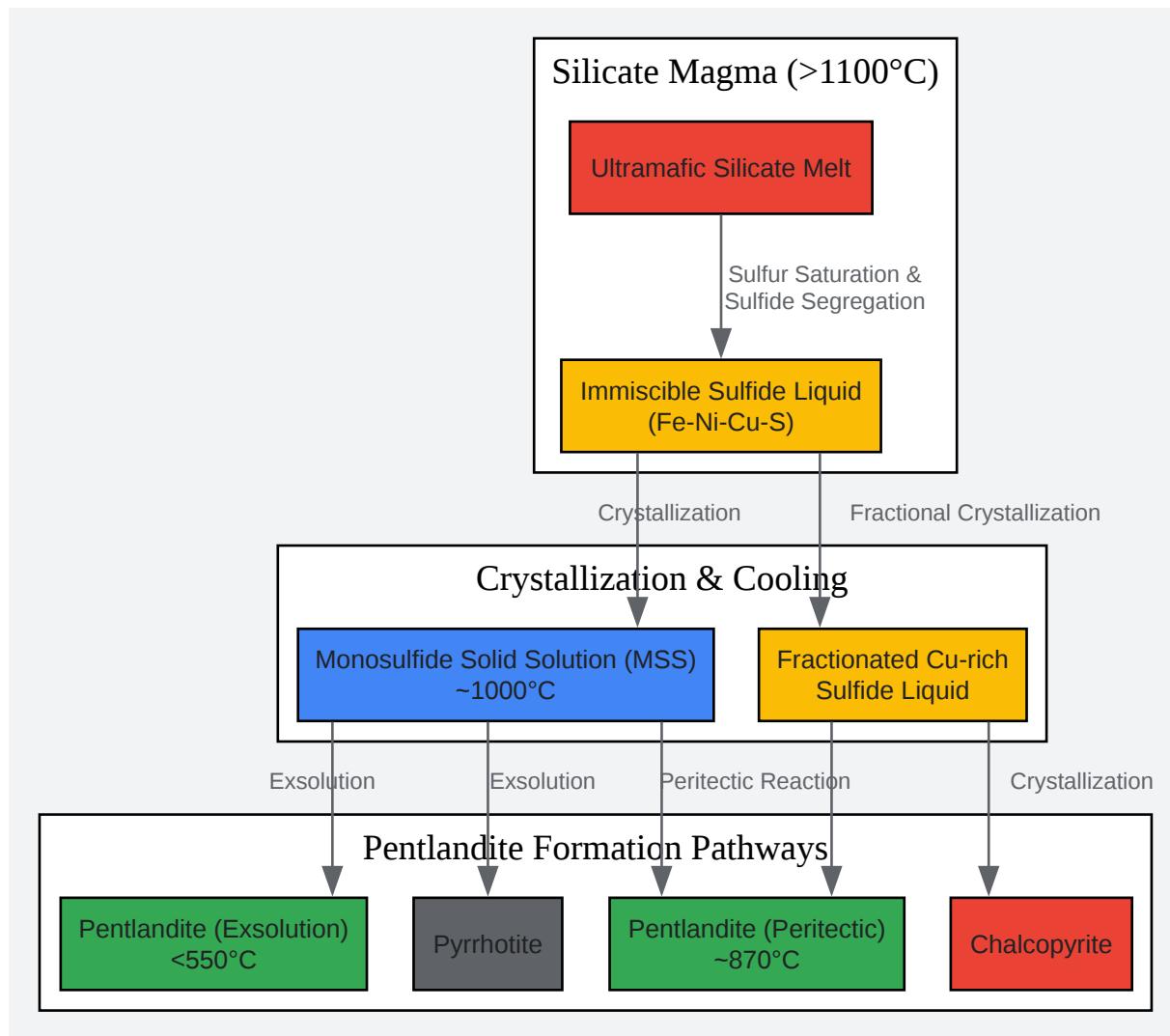
Methodology:

- Synthesis of MSS: A starting material with a composition representative of natural MSS (e.g., in the range of $\text{Fe}_{0.9}\text{Ni}_{0.1}\text{S}$ to $\text{Fe}_{0.65}\text{Ni}_{0.35}\text{S}$) is prepared from high-purity iron, nickel, and sulfur powders.[10] The powders are mixed in the desired stoichiometric ratio, sealed in an evacuated silica tube, and heated to a temperature above the MSS solidus (e.g., 973 K) to ensure complete homogenization.[10]
- Annealing and Quenching: The synthesized MSS is then subjected to a series of annealing experiments at various temperatures below the MSS stability field (e.g., between 423 and 773 K) for different durations (from hours to months).[10] Following the annealing period, the samples are rapidly quenched in water to preserve the high-temperature mineral assemblage.[11]
- In-situ Cooling Experiments: Alternatively, the cooling process can be monitored in real-time using techniques like powder neutron diffraction.[10] The synthesized MSS is heated to a

high temperature (e.g., 973 K) and then cooled at a controlled rate, with diffraction patterns collected at regular intervals to observe the onset and progression of **pentlandite** exsolution. [10]

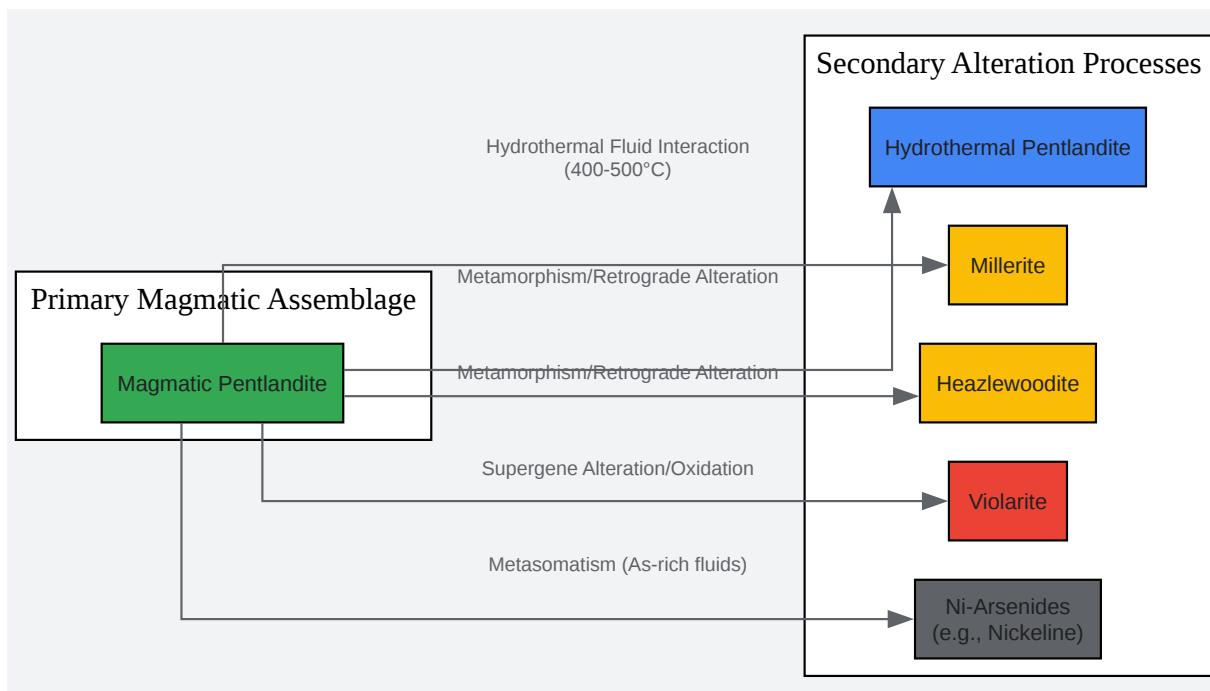
- Analysis: The run products are analyzed using techniques such as X-ray diffraction (XRD) to identify the mineral phases present and electron microprobe analysis (EMPA) to determine the chemical composition of the exsolved **pentlandite** and coexisting pyrrhotite.[12]

Experimental Protocol for Hydrothermal Alteration of Pentlandite


Objective: To investigate the transformation of **pentlandite** to secondary minerals under hydrothermal conditions.

Methodology:

- Starting Material: Natural or synthetic **pentlandite** is used as the starting material. This may be in the form of a pure **pentlandite** concentrate or a synthetic **pentlandite**-pyrrhotite intergrowth.[13]
- Hydrothermal Reaction: The **pentlandite** sample is placed in a flow-through hydrothermal cell or a sealed reaction vessel containing an aqueous solution of a specific pH and chemical composition.[13][14] The pH can be controlled using buffers such as acetic acid/sodium acetate.[14] The experiments are conducted at elevated temperatures (e.g., 80-120°C) and pressures (e.g., 3.5 bars).[14]
- Control of Redox Conditions: The redox conditions of the experiment can be controlled by bubbling gases such as argon through the solution to minimize oxidation, or by adding mild oxidizing agents.[13]
- Duration: The experiments are run for a specified duration, ranging from days to weeks, to allow for the transformation to occur.[14]
- Analysis: After the experiment, the solid run products are analyzed using XRD to identify the newly formed minerals (e.g., violarite), and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to examine the textural relationships and chemical compositions of the alteration products.[14]


Formation and Alteration Pathways

The following diagrams illustrate the key genetic and alteration pathways for **pentlandite** in ultramafic rocks.

[Click to download full resolution via product page](#)

Figure 1. Magmatic formation pathways for **pentlandite**.

[Click to download full resolution via product page](#)

Figure 2. Secondary alteration pathways of **pentlandite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. The partition of Co, Ni, Cu, and Zn between sulfide and silicate liquids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Pentlandite - Wikipedia [en.wikipedia.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. New potential pyrrhotite and pentlandite reference materials for sulfur and iron isotope microanalysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Letter. Transformation of pentlandite to violarite under ... [degruyterbrill.com]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- To cite this document: BenchChem. [Paragenesis of Pentlandite in Ultramafic Rocks: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1173512#paragenesis-of-pentlandite-in-ultramafic-rocks\]](https://www.benchchem.com/product/b1173512#paragenesis-of-pentlandite-in-ultramafic-rocks)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com